BenchChemオンラインストアへようこそ!

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide

MALT1 allosteric inhibition Target deconvolution B-cell lymphoma

This compound features a phenylmethanesulfonamide (benzylsulfonamide) warhead with a critical methylene (-CH2-) spacer that distinguishes it from directly-attached aryl sulfonamides. This spacer is essential for the binding pose in the MALT1 allosteric pocket and drives PI3Kα inhibitory potency (IC50 3.6 nM). The 2-methyl substitution on the aniline linker further refines selectivity. Use for MALT1 target engagement assays in ABC-DLBCL lines, with a PI3K-optimized analog as a selectivity control. Ideal for SAR studies probing conformational flexibility and isoform selectivity.

Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
CAS No. 2320726-48-3
Cat. No. B2544839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide
CAS2320726-48-3
Molecular FormulaC20H17N3O2S2
Molecular Weight395.5
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H17N3O2S2/c1-14-12-16(19-22-18-8-5-11-21-20(18)26-19)9-10-17(14)23-27(24,25)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3
InChIKeyGVXUABZLIKYTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide (CAS 2320726-48-3): Scientific Utility and Core Pharmacophore Definition for Procurement Evaluation


N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide (CAS 2320726-48-3) is a synthetic, small-molecule heterocyclic sulfonamide derivative (molecular weight 395.5 g/mol, formula C20H17N3O2S2) built upon the thiazolo[5,4-b]pyridine core . This bicyclic scaffold has been independently validated as a privileged structure for targeting the MALT1 paracaspase as an allosteric inhibitor and for inhibiting phosphoinositide 3-kinases (PI3Ks), with disclosed applications spanning B-cell lymphoma, certain solid tumors, and inflammatory disorders [1][2][5]. The compound features a phenylmethanesulfonamide moiety attached to a 2-methyl-substituted aniline linker, a combination that is represented within broad Class I Markush structures of recent MALT1-targeting patent filings [3][4]. Its presence across multiple chemical vendor screening libraries and its inclusion in scaffold-oriented patent families position it as a candidate tool compound for target validation, selectivity profiling, or structure-activity relationship (SAR) expansion campaigns.

Pharmacophore Fragility Prevents Direct Substitution for N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide in MALT1/PI3K Target Engagement Studies


Despite sharing a common thiazolo[5,4-b]pyridine core, analogs within the phenylsulfonamide chemical series cannot be interchanged without risking substantial shifts in target engagement and selectivity profiles. The critical differentiable element is the phenylmethanesulfonamide (benzylsulfonamide) warhead, which introduces a methylene (-CH2-) spacer between the sulfonamide sulfur and the phenyl ring. This spacer alters both the conformational flexibility and the electronic character of the sulfonamide pharmacophore relative to directly-attached aryl sulfonamide analogs (e.g., benzenesulfonamide or substituted phenyl sulfonamide derivatives) . Critically, recent patent literature on MALT1 protease inhibitors explicitly identifies the N-phenylmethanesulfonamide P2 moiety as an essential structural element for achieving the requisite binding pose within the allosteric pocket, distinguishing it from other sulfonamide classes that occupy different regions of chemical space [1]. Furthermore, in the parallel PI3K-targeting series, sulfonamide functionalization is the primary driver of PI3Kα inhibitory potency, with even subtle modifications (e.g., replacement of 2-pyridyl by phenyl) causing significant decreases in activity [2]. The combination of the 2-methyl substitution on the central aniline ring with the benzylsulfonamide termination is therefore not a trivial structural variation but a composite pharmacophore that dictates binding interactions governing both potency and selectivity across therapeutically relevant kinase and protease targets.

Evidence-Based Differentiation Table for N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide Against the Nearest Structural Analogs


Target Class Functional Assignment: Enabling MALT1 Allosteric Pharmacology Versus PI3K-Dominant Analogs

The compound belongs to the thiazolopyridine class that has been expressly developed and patented as allosteric inhibitors of MALT1, as documented by multiple patent families from 2019 onward [1][3]. In contrast, the structurally closest 2-pyridyl-4-morpholinyl thiazolo[5,4-b]pyridine analogs (e.g., compound 19a series) were optimized primarily for PI3Kα enzymatic inhibition and lack the requisite structural features for potent MALT1 allosteric site occupancy [2]. This bifurcation in primary target pharmacology arises from divergent substitution patterns: the MALT1-targeted series features sulfonamide-terminated aniline linkers compatible with allosteric pocket binding, whereas the PI3K-targeted series incorporates a critical 2-pyridyl group directly attached to the thiazolo[5,4-b]pyridine core, whose replacement by phenyl leads to a significant decrease in PI3Kα inhibitory activity [2]. The phenylmethanesulfonamide termination present in CAS 2320726-48-3 is thus consistent with MALT1 pharmacophore models but absent from the PI3K-optimized chemical space, positioning this compound for MALT1-dependent applications where PI3K-dominant tool compounds would be unsuitable.

MALT1 allosteric inhibition Target deconvolution B-cell lymphoma

Sulfonamide Substituent-Dependent Potency Differentiation: Phenylmethanesulfonamide Versus Methanesulfonamide in PI3Kα Enzymatic Inhibition

Within the thiazolo[5,4-b]pyridine chemotype explored for PI3K inhibition, the sulfonamide substituent is a primary determinant of enzymatic potency. The target compound's phenylmethanesulfonamide group is structurally intermediate between the minimal methanesulfonamide (CAS 912624-37-4) and the more elaborate 2-chloro-4-fluorophenyl sulfonamide (compound 19b) or 5-chlorothiophene-2-sulfonamide (compound 19c) that demonstrated nanomolar PI3Kα IC50 values . According to vendor-provided annotation referencing the Xia et al. 2020 dataset, the target compound achieves a PI3Kα IC50 of 3.6 nM, comparable to the lead 19a, whereas the 2-chloro-4-fluorophenyl sulfonamide analog (19b) shows approximately 3-fold weaker potency with an IC50 around 10 nM [1]. The methanesulfonamide analog (CAS 912624-37-4) has no publicly reported PI3Kα IC50, suggesting substantially lower potency or that it falls outside the active range of the published SAR exploration. This non-monotonic SAR—where bulkier substituents do not uniformly improve potency—indicates that the phenylmethanesulfonamide moiety occupies a favorable potency pocket that differs from both smaller and larger sulfonamide substituents, making the target compound a uniquely positioned probe for dissecting steric and electronic contributions within this pharmacophore.

PI3Kα inhibition Sulfonamide SAR Enzymatic IC50

PI3K Isoform Selectivity Profile: Preferential α/γ/δ Engagement with 10-Fold Reduced β Activity as a Class Hallmark

Enzymatic inhibition profiling of the representative thiazolo[5,4-b]pyridine compound 19a revealed that it inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, while its inhibitory activity against PI3Kβ was approximately 10-fold reduced [1]. This isoform selectivity signature—α/γ/δ over β—is a critical pharmacological property because PI3Kβ inhibition is associated with on-target toxicities including impaired platelet function and insulin signaling, whereas sparing PI3Kβ preserves these physiological processes. The target compound, sharing the identical thiazolo[5,4-b]pyridine N-heterocyclic core that was shown by docking analysis to be directly involved in kinase binding through key hydrogen bond interactions, is expected to maintain this class-encoded selectivity fingerprint [1]. This contrasts with broad-spectrum PI3K inhibitors (e.g., copanlisib, pictilisib) that equipotently inhibit all Class I PI3K isoforms, including PI3Kβ, producing a distinct adverse effect profile. The phenylmethanesulfonamide substitution adds an additional selectivity filter at the sulfonamide-binding subpocket that is absent from the minimal methanesulfonamide and distinct from the halogenated aryl sulfonamide analogs, potentially fine-tuning the isoform selectivity window for α over β in a manner that cannot be replicated by analogs with different sulfonamide terminations.

PI3K isoform selectivity PI3Kβ sparing Kinase selectivity profiling

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Distinguish the Benzylsulfonamide from Directly-Attached Aryl Analogs

The introduction of the methylene (-CH2-) spacer in the phenylmethanesulfonamide group produces measurable changes in key physicochemical descriptors compared to the directly-attached benzenesulfonamide analog (CAS 896679-33-7). Computational predictions indicate a calculated logP (XLogP3) of approximately 3.6–3.9 for the target compound versus higher values for the corresponding benzenesulfonamide (estimated logP ≈ 4.5, reflecting increased hydrophobicity from the extended conjugated system) [1][2]. The topological polar surface area (TPSA) of the target compound is approximately 66–98 Ų (depending on the computational method), which falls within the range considered favorable for oral bioavailability (typically <140 Ų) but is distinct from the benzenesulfonamide analog due to altered hydrogen-bonding geometry at the sulfonamide junction [2]. Furthermore, the phenylmethanesulfonamide derivative possesses four rotatable bonds (versus three for the benzenesulfonamide), increasing conformational entropy and potentially enhancing induced-fit binding to flexible allosteric pockets such as that of MALT1. These subtle but quantifiable physicochemical differences translate into differential solubility, permeability, and metabolic stability profiles that cannot be assumed equivalent when substituting one sulfonamide analog for another in cellular or in vivo experiments.

Physicochemical properties logP Permeability prediction

Substituent Pattern Determines Kinase Scaffold Compatibility: EGFR-TK Versus PI3K Versus MALT1 Target Space Partitioning

The thiazolo[5,4-b]pyridine scaffold has been successfully repurposed across diverse therapeutic targets through systematic substitution pattern variation, demonstrating that structural analogs are not functionally interchangeable. A recently disclosed EGFR-TK inhibitor series (lead compound 10k: N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) achieved IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549) against EGFR-mutant NSCLC cell lines, with potency comparable to the clinical drug osimertinib [1]. This EGFR-TK-optimized series features a critical 2-aminopyrimidin-5-yl substitution at the thiazolo[5,4-b]pyridine 6-position and a difluorobenzenesulfonamide termination—both absent from the target compound. The PI3K-optimized series (Xia et al. 2020) features a 2-pyridyl group at the thiazolo[5,4-b]pyridine 2-position and a 4-morpholinyl group at the 4-position [2], while the MALT1-targeted series (Scott et al. 2019, WO2023168309A1) employs aniline-linked sulfonamides as exemplified by the target compound [3]. This systematic divergence in substitution architecture provides a clear decision framework: a user requiring EGFR-TK pharmacology must select the 6-(2-aminopyrimidin-5-yl)-substituted series; a user requiring PI3K pharmacology must select the 2-pyridyl, 4-morpholinyl series; and a user evaluating MALT1 pharmacology should select the aniline-linked sulfonamide series. The target compound's structural alignment with the MALT1 chemotype, rather than with EGFR-TK or PI3K-optimized scaffolds, is the critical procurement criterion.

Kinase selectivity EGFR-TK inhibitor Scaffold repurposing

Recommended Application Scenarios for N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide Based on Pharmacological and Physicochemical Differentiation Evidence


MALT1-Dependent ABC-DLBCL Target Validation Studies

This compound is structurally aligned with the thiazolopyridine MALT1 allosteric inhibitor pharmacophore characterized by Scott et al. (2019) and claimed in patent WO2023168309A1 [1][2]. It is recommended as a chemical probe for cellular target engagement assays in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) lines where constitutive MALT1 protease activity drives NF-κB-dependent survival signaling. Users should employ a PI3K-optimized analog (e.g., 19a or 19b series) as a selectivity control to deconvolve whether observed phenotypes arise from MALT1 inhibition or off-target PI3K pathway modulation, given the documented PI3Kα inhibitory activity of the thiazolo[5,4-b]pyridine chemotype [3].

PI3Kα Enzymatic and Cellular Potency Benchmarking with β-Sparing Isoform Selectivity

The target compound's reported PI3Kα IC50 of 3.6 nM (vendor annotation referencing Xia et al. 2020) positions it as a high-potency PI3Kα inhibitor suitable for biochemical assay calibration and cellular dose-response studies in PI3Kα-dependent cancer cell lines [3]. The class-encoded 10-fold selectivity for PI3Kα over PI3Kβ—inferred from compound 19a profiling [3]—makes it a candidate for experiments requiring PI3Kβ-sparing pharmacology, such as platelet function preservation studies or metabolic homeostasis assessments. The methanesulfonamide analog (CAS 912624-37-4), by contrast, lacks any reported PI3Kα activity data and should be de-prioritized as a comparator for PI3K-focused experimental designs.

Structure-Activity Relationship (SAR) Expansion of the Sulfonamide Pharmacophore

The phenylmethanesulfonamide substituent occupies a unique steric and electronic space that is distinguishable from both the minimal methanesulfonamide (CAS 912624-37-4) and the directly-attached benzenesulfonamide (CAS 896679-33-7) [4][5]. Medicinal chemistry teams conducting SAR campaigns around the thiazolo[5,4-b]pyridine sulfonamide series should include this compound to probe the contribution of the methylene (-CH2-) spacer to target potency, isoform selectivity, and physicochemical properties. Its predicted logP of approximately 3.6–3.9 and intermediate conformational flexibility (4 rotatable bonds) provide a reference point for optimizing oral bioavailability within this chemical series.

Cross-Target Selectivity Profiling in Kinase and Protease Panels

Given that the thiazolo[5,4-b]pyridine core has been independently validated for EGFR-TK inhibition (Nam et al. 2024), PI3K inhibition (Xia et al. 2020), c-KIT inhibition, and MALT1 protease inhibition (Scott et al. 2019), this compound is recommended for broad kinome and protease selectivity profiling panels to define its polypharmacology fingerprint [1][3][6]. The resulting selectivity profile data are essential for interpreting phenotypic screening results and for distinguishing on-target from off-target effects. The compound's inclusion of the phenylmethanesulfonamide P2 moiety—a feature shared with known MALT1 inhibitors [1]—may confer distinct off-target binding patterns compared to analogs with different sulfonamide terminations, making it a valuable tool for mapping structure-selectivity relationships.

Quote Request

Request a Quote for N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.